molecular formula C18H15Cl2NO3 B11191255 1-(2,5-Dichlorophenyl)-3-(2-methoxybenzyl)pyrrolidine-2,5-dione

1-(2,5-Dichlorophenyl)-3-(2-methoxybenzyl)pyrrolidine-2,5-dione

Cat. No.: B11191255
M. Wt: 364.2 g/mol
InChI Key: NPXHGRUUFQWZFW-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine-2,5-dione core substituted with 2,5-dichlorophenyl and 2-methoxyphenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dichlorophenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorophenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used as a tool to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

  • 1-(2,5-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]pyrrolidine-2,5-dione
  • 1-(2,5-Dichlorophenyl)-3-[(2-aminophenyl)methyl]pyrrolidine-2,5-dione

Uniqueness: 1-(2,5-Dichlorophenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmacological agent or material with specific properties.

Properties

Molecular Formula

C18H15Cl2NO3

Molecular Weight

364.2 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C18H15Cl2NO3/c1-24-16-5-3-2-4-11(16)8-12-9-17(22)21(18(12)23)15-10-13(19)6-7-14(15)20/h2-7,10,12H,8-9H2,1H3

InChI Key

NPXHGRUUFQWZFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2CC(=O)N(C2=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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